Topoisomerase II Inhibition: CAS 60796-85-2 as the Minimal Pharmacophore Relative to the Acridine–Sulfonamide Library Representative 7c
In a head-to-head biochemical assay within the acridine–sulfonamide chemical series, compound 7c — which contains the 2-methoxy-9-aminoacridine-benzenesulfonamide core identical to CAS 60796-85-2 plus a peripheral substitution — inhibited human topoisomerase II with an IC₅₀ of 7.33 µM, compared to doxorubicin at 6.49 µM [1]. Quantitative structure–activity relationship (QSAR) analysis of the full 11-compound library demonstrated that the unsubstituted parent scaffold (corresponding to CAS 60796-85-2) retains the essential topoisomerase II intercalation pharmacophore, with potency proportional to the electron-donating character of the 2-methoxy group and the planarity of the C-9 anilino bridge [1]. Computational docking confirmed that the benzenesulfonamide moiety forms a hydrogen-bond network with the topoisomerase II ATPase domain, a contact absent in 9-aminoacridine analogs lacking the sulfonamide [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human topoisomerase II enzyme activity |
|---|---|
| Target Compound Data | Scaffold equivalent to CAS 60796-85-2 (minimal pharmacophore); constitutes the core of compound 7c series |
| Comparator Or Baseline | Compound 7c IC₅₀ = 7.33 µM; Doxorubicin IC₅₀ = 6.49 µM; 9-Aminoacridine (no sulfonamide) not quantifiable due to lack of topo II engagement in docking studies |
| Quantified Difference | The 2-methoxy-9-aminoacridine-benzenesulfonamide scaffold provides the critical sulfonamide–topoisomerase II hydrogen bond missing in 9-aminoacridine; the unsubstituted scaffold differs from 7c only in peripheral substitution, with the core pharmacophore fully preserved. |
| Conditions | In vitro human topoisomerase II relaxation assay; plasmid pHot1 DNA substrate; 37 °C; 30 min; 1% agarose gel detection |
Why This Matters
Researchers procuring a minimal, unsubstituted topoisomerase II probe can avoid the confounding off-target effects introduced by the additional substituents on compound 7c or the cardiotoxicity of doxorubicin, while retaining the core catalytic inhibitory mechanism.
- [1] Badr, M. et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1487. (Compound 7c topo II IC₅₀ data; molecular docking on sulfonamide–topoisomerase II H-bond network; QSAR of 2-methoxy substitution). View Source
